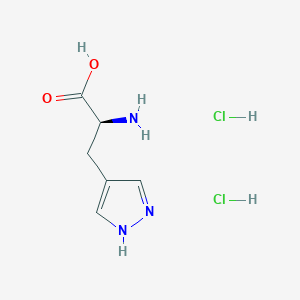

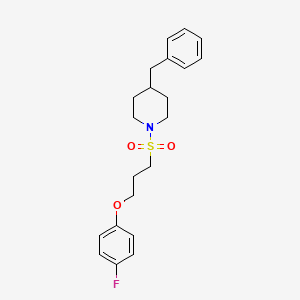

![molecular formula C8H15NO B2408856 {3-Aminobicyclo[2.2.1]heptan-2-yl}methanol CAS No. 1132677-91-8](/img/structure/B2408856.png)

{3-Aminobicyclo[2.2.1]heptan-2-yl}methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

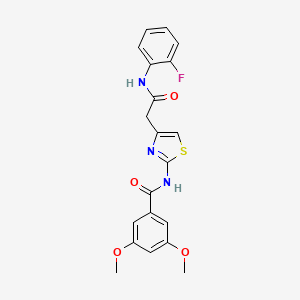

“{3-Aminobicyclo[2.2.1]heptan-2-yl}methanol” is a chemical compound with the molecular formula C8H15NO . It has a molecular weight of 141.21 . The compound is stored at room temperature and is in the form of an oil .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H15NO/c9-8-6-2-1-5(3-6)7(8)4-10/h5-8,10H,1-4,9H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is an oil that is stored at room temperature .Scientific Research Applications

Reactions and Synthesis

Cyclization Reactions : The cyclization of di-endo-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid with 4-oxopentanoic acid yields methanodioxopyrrolo[1,2-a][3,1]benzoxazines. These reactions were elucidated using various spectroscopy techniques, indicating potential applications in complex organic synthesis (Stájer, Szabó, Csámpai, & Sohár, 2004).

Chromatographic Enantioseparation : High-performance liquid chromatographic methods have been developed for separating and identifying enantiomers of 3-aminobicyclo[2.2.1]heptane-2-methanol derivatives. This is significant for analyzing stereochemical properties of these compounds (Péter, Kámán, Fülöp, Van der Eycken, & Armstrong, 2001).

Synthesis of Carbocyclic Nucleoside Analogues : Novel carbocyclic nucleoside analogues have been synthesized from 2-(hydroxymethyl)bicyclo[2.2.1]heptane, demonstrating the potential of these compounds in nucleoside chemistry (Dejmek, Hřebabecký, Dračínský, & Holý, 2007).

Catalytic Applications

- Catalysis in Cycloadditions : A tris(triazolyl)methanol-Cu(I) structure, potentially involving aminobicycloheptane derivatives, has been found to be a highly active catalyst for Huisgen 1,3-dipolar cycloadditions. The catalyst is characterized by low loadings, short reaction times, and compatibility with free amino groups, suggesting its efficiency in organic synthesis (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Chemical Properties and Reactions

Anodic Oxidation : Electrolysis of bicyclo[2.2.1]hept-2-ene derivatives in methanol has been studied, revealing the production of various methoxylation and carbonation products, indicating potential applications in electrochemical processes (Baggaley, Brettle, & Sutton, 1975).

Umlagerungen Reactions : Solvolysis and alkoxy exchange reactions of bicyclo[3.1.1]hept-2-yl derivatives have been explored, showing minimal norpinyl-norbornyl rearrangement, which is crucial for understanding the stability and reactivity of these compounds (Kirmse & Wroblowsky, 1983).

Synthesis and Stereochemistry

Chiral Amines Synthesis : Synthesis of new C2-symmetric chiral amines with a rigid bicyclic framework, like 2,5-dialkyl-7-thiobicyclo[2.2.1]heptanes, from readily available materials highlights the potential of these compounds in chiral chemistry (Xiao, Zhang, Jiang, & Zhang, 1998).

Stereostructure of 3-Amino-5- and -6-hydroxybicyclo[2.2.1]heptane-2-carboxylic Acids : The synthesis and structure elucidation of these diastereomers through 1,3-oxazine or γ-lactone intermediates offer insights into the stereochemical complexities of aminobicycloheptane derivatives (Palkó, Sándor, Sohár, & Fülöp, 2005).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands and skin thoroughly after handling (P264, P265), and using protective gloves/eye protection/face protection (P280) .

Mechanism of Action

Target of Action

The primary targets of {3-Aminobicyclo[22Similar compounds have been known to interact with various cellular transport systems .

Mode of Action

The exact mode of action of {3-Aminobicyclo[22It’s possible that it interacts with its targets in a way similar to other aminobicyclo compounds, which often involve binding to specific receptors or transport systems, leading to changes in cellular function .

Biochemical Pathways

The specific biochemical pathways affected by {3-Aminobicyclo[22Related compounds have been shown to interact with the na±independent membrane transport system l of certain cells .

Result of Action

The molecular and cellular effects of {3-Aminobicyclo[22Based on the actions of similar compounds, it may influence cellular function by interacting with specific transport systems .

properties

IUPAC Name |

(3-amino-2-bicyclo[2.2.1]heptanyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c9-8-6-2-1-5(3-6)7(8)4-10/h5-8,10H,1-4,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMMKSUHQMVLRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C(C2N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1132677-91-8 |

Source

|

| Record name | {3-aminobicyclo[2.2.1]heptan-2-yl}methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

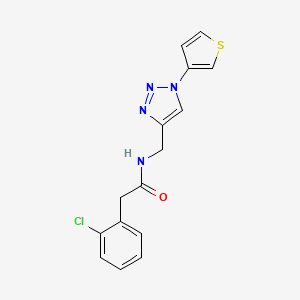

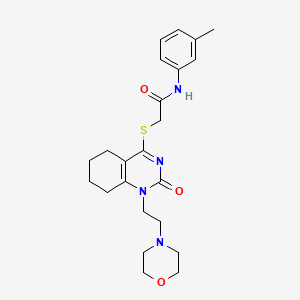

![5-Ethyl-2-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2408776.png)

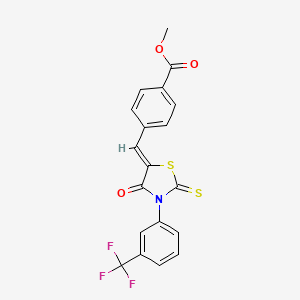

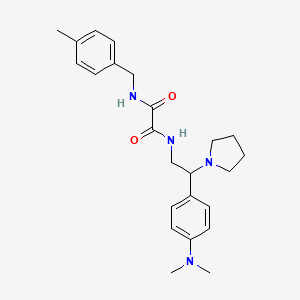

![3-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2408789.png)

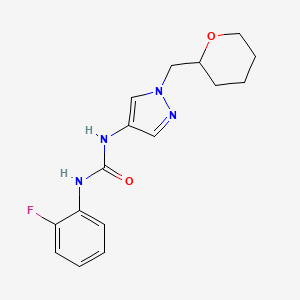

![Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH](/img/structure/B2408795.png)

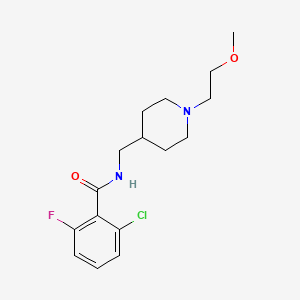

![7-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzofuran-2-carboxamide](/img/structure/B2408796.png)